molecular formula C15H13FN2O4 B6383045 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261946-55-7

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%

Cat. No. B6383045
CAS RN: 1261946-55-7
M. Wt: 304.27 g/mol
InChI Key: GIOSANYUHICYAU-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP-95%) is a nitrophenol compound with ethylcarbamoyl group attached to its phenyl ring. It is a colorless, crystalline solid that is soluble in organic solvents. 4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and molecular biology. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.

Scientific Research Applications

4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, this compound has been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes.

Mechanism of Action

The mechanism of action of 4-ECFNP-95% is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, 4-ECFNP-95% may also act by inhibiting the production of reactive oxygen species (ROS), which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
4-ECFNP-95% has been studied for its potential effects on various biochemical and physiological processes. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been found to modulate the activity of certain enzymes, such as COX-2 and NOS. Furthermore, this compound has been found to inhibit the production of ROS.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ECFNP-95% in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. The main limitation of using 4-ECFNP-95% in laboratory experiments is that its mechanism of action is not yet fully understood.

Future Directions

The future directions for 4-ECFNP-95% research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential therapeutic benefits. Furthermore, further studies are needed to explore the potential use of 4-ECFNP-95% in combination with other compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-ECFNP-95% involves several steps. The first step involves the reaction of 4-fluorophenol with ethyl isocyanate in the presence of a base, such as potassium carbonate, to form 4-fluoro-2-ethoxycarbonylphenol. This intermediate product is then reacted with nitric acid to form 4-fluoro-2-nitroethylcarbamate. The final step involves the hydrolysis of 4-fluoro-2-nitroethylcarbamate with aqueous sodium hydroxide to produce 4-ECFNP-95%.

properties

IUPAC Name

N-ethyl-2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-2-17-15(20)11-5-3-9(7-12(11)16)10-4-6-14(19)13(8-10)18(21)22/h3-8,19H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOSANYUHICYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686330
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol

CAS RN

1261946-55-7
Record name N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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